The synthesis of Fmoc-Arg(Pbf)-OH typically involves a multi-step process. A common approach starts with the protection of the α-amino group of arginine using an Fmoc group. Subsequently, the guanidine group is selectively protected with a Pbf group. Different reagents and reaction conditions can be employed for introducing the Pbf protecting group, with the aim of optimizing yield and purity. [, ] For example, the use of phase-transfer catalysts like tetraethylammonium bromide (TEBA) can enhance the efficiency of Pbf introduction. []
Fmoc-Arg(Pbf)-OH has a distinctive molecular structure that contributes to its utility in peptide synthesis. The Fmoc group, attached to the α-amino nitrogen, provides temporary protection and enables its selective deprotection during SPPS. The Pbf group, a bulky and acid-labile protecting group, shields the guanidine side chain of arginine from unwanted side reactions during peptide assembly. The specific choice of protecting groups is crucial in SPPS to ensure the desired reactivity and selectivity during the synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , ]
The primary reaction involving Fmoc-Arg(Pbf)-OH is its incorporation into a growing peptide chain during SPPS. This process relies on amide bond formation, where the activated carboxyl group of Fmoc-Arg(Pbf)-OH reacts with the free amino group of the growing peptide chain attached to a solid support. Various coupling reagents, such as DIC/OxymaPure, DIC/HOBt, and HBTU/HOBt, are commonly employed to activate the carboxyl group and facilitate efficient amide bond formation. [, , , ]
A known side reaction associated with Fmoc-Arg(Pbf)-OH is the formation of an inactive δ-lactam. This undesired side reaction can significantly reduce the yield of the desired peptide and lead to the formation of truncated peptides lacking the arginine residue. [] Several strategies have been investigated to minimize lactam formation, including optimizing the coupling conditions, such as temperature, solvent, and coupling reagent choice, as well as exploring alternative protecting groups for arginine. [, , ]
Peptide drug development: Fmoc-Arg(Pbf)-OH has been utilized in the synthesis of peptide drug candidates, such as Bivalirudin, a direct thrombin inhibitor, and Leuprorelin, a gonadotropin-releasing hormone agonist. [, ]
Peptide-based biomaterials: The development of peptide-based biomaterials often relies on SPPS. Fmoc-Arg(Pbf)-OH has been employed in the synthesis of self-assembling peptides that can form hydrogels with potential applications in tissue engineering and drug delivery. [, ]
Study of protein structure and function: Synthetic peptides containing arginine are valuable tools for investigating protein-protein interactions and elucidating the role of specific amino acid residues in protein function. [, , , , , , ]
Development of peptide-based diagnostics and therapeutics: Peptides labeled with radioactive isotopes or fluorescent probes are increasingly used in diagnostics and therapeutics. Fmoc-Arg(Pbf)-OH, due to its versatility in SPPS, contributes to the development of such peptide-based tools for various applications. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5